Cas no 874148-31-9 (1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate)

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate is a bicyclic carbamate compound characterized by its unique structural framework, combining a bridged azabicyclic core with a methylcarbamate functional group. This structure imparts notable stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's rigid bicyclic system enhances stereochemical control, which is advantageous in the development of chiral molecules and bioactive agents. Its carbamate moiety further contributes to its utility in prodrug design and enzyme inhibition studies. The compound is typically handled under controlled conditions due to its potential sensitivity to hydrolysis. Its well-defined chemical properties support applications in medicinal chemistry and material science.
1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate structure
874148-31-9 structure
Product name:1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate
CAS No:874148-31-9
MF:C8H14N2O2
Molecular Weight:170.208961963654
MDL:MFCD24556710
CID:1900211
PubChem ID:44213954

1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate 化学的及び物理的性質

名前と識別子

    • 1-Azabicyclo[2.2.1]heptan-3-ol, methylcarbamate (ester)
    • 1-Azabicyclo[2.2.1]heptan-3-ol, 3-(N-methylcarbamate)
    • 1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate
    • MDL: MFCD24556710
    • インチ: 1S/C8H14N2O2/c1-9-8(11)12-7-5-10-3-2-6(7)4-10/h6-7H,2-5H2,1H3,(H,9,11)
    • InChIKey: RMGQCZQEHAVQDV-UHFFFAOYSA-N
    • SMILES: N12CC(CC1)C(OC(=O)NC)C2

1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-263487-0.1g
1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate
874148-31-9 95%
0.1g
$1589.0 2024-06-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00958899-1g
1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate
874148-31-9 95%
1g
¥23751.0 2024-04-17
Ambeed
A1083898-1g
1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate
874148-31-9 95%
1g
$3462.0 2024-04-16
Enamine
EN300-263487-1.0g
1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate
874148-31-9
1g
$0.0 2023-06-07
Enamine
EN300-263487-0.05g
1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate
874148-31-9 95%
0.05g
$1319.0 2024-06-18

1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate 関連文献

1-azabicyclo2.2.1heptan-3-yl N-methylcarbamateに関する追加情報

Introduction to 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate (CAS No. 874148-31-9) in Modern Chemical and Pharmaceutical Research

The compound 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate, identified by its CAS number 874148-31-9, represents a significant area of interest in the realm of chemical and pharmaceutical innovation. This bicyclic structure, featuring a nitrogen-containing heterocycle, has garnered attention due to its unique molecular architecture and potential applications in medicinal chemistry. The presence of a carbamate functional group further enhances its utility as a synthetic intermediate or pharmacophore in the development of novel therapeutic agents.

Recent advancements in the field of drug discovery have highlighted the importance of structural diversity in identifying lead compounds with desirable pharmacological properties. The bicyclic framework of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate offers several advantages, including enhanced metabolic stability, improved binding affinity, and reduced toxicity compared to linear or acyclic analogs. These characteristics make it an attractive scaffold for designing molecules targeting various biological pathways.

In particular, the nitrogen atom within the bicyclic system provides a versatile site for further functionalization, enabling the attachment of diverse substituents that can modulate receptor interactions. This flexibility has been exploited in the synthesis of derivatives with enhanced binding affinity to enzymes and receptors involved in critical therapeutic areas such as oncology, neurology, and immunology. The carbamate moiety, on the other hand, contributes to hydrolytic stability and can serve as a linker for bioconjugation strategies.

One of the most compelling aspects of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate is its potential as a building block for peptidomimetics—molecules designed to mimic the bioactivity of peptides without their inherent limitations, such as susceptibility to proteolytic degradation. The rigid bicyclic core provides conformational constraints that can stabilize key pharmacophoric residues, improving oral bioavailability and pharmacokinetic profiles. This has been particularly relevant in the development of small-molecule inhibitors targeting protein-protein interactions, which are challenging to address with traditional small-molecule drugs.

Recent studies have demonstrated the utility of this compound in designing novel kinase inhibitors, where its structural features allow for precise optimization of binding interactions with ATP pockets or substrate recognition sites. The nitrogen atom within the bicyclic system can be further functionalized to introduce hydrogen bonding or hydrophobic interactions critical for high-affinity binding. Additionally, the carbamate group can serve as a handle for covalent drug design strategies, enabling targeted inhibition of specific enzymatic activities.

The synthesis of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate involves sophisticated organic transformations that highlight its synthetic accessibility while maintaining high regioselectivity and yield. Modern synthetic methodologies, including transition-metal-catalyzed cyclizations and asymmetric hydrogenations, have been employed to construct the bicyclic core with high enantioselectivity—a critical factor for many pharmaceutical applications where chirality plays a decisive role in biological activity.

The compound’s potential extends beyond its role as an intermediate; it has also been explored as an active pharmaceutical ingredient (API) or key metabolite in preclinical studies targeting neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The rigid scaffold mimics natural amino acid sequences while avoiding immunogenicity issues associated with full-length peptides. Preliminary data suggest that derivatives based on this scaffold exhibit promising effects on cholinergic pathways without significant side effects.

In conclusion, 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate (CAS No. 874148-31-9) represents a valuable asset in contemporary pharmaceutical research due to its structural versatility and functional adaptability. Its unique chemical properties make it an excellent candidate for developing novel therapeutics across multiple disease areas, particularly those involving protein-protein interactions or enzyme inhibition. As synthetic chemistry continues to evolve, this compound is poised to play an increasingly pivotal role in shaping future drug discovery initiatives.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:874148-31-9)1-azabicyclo2.2.1heptan-3-yl N-methylcarbamate
A1059162
Purity:99%
はかる:1g
Price ($):3116.0